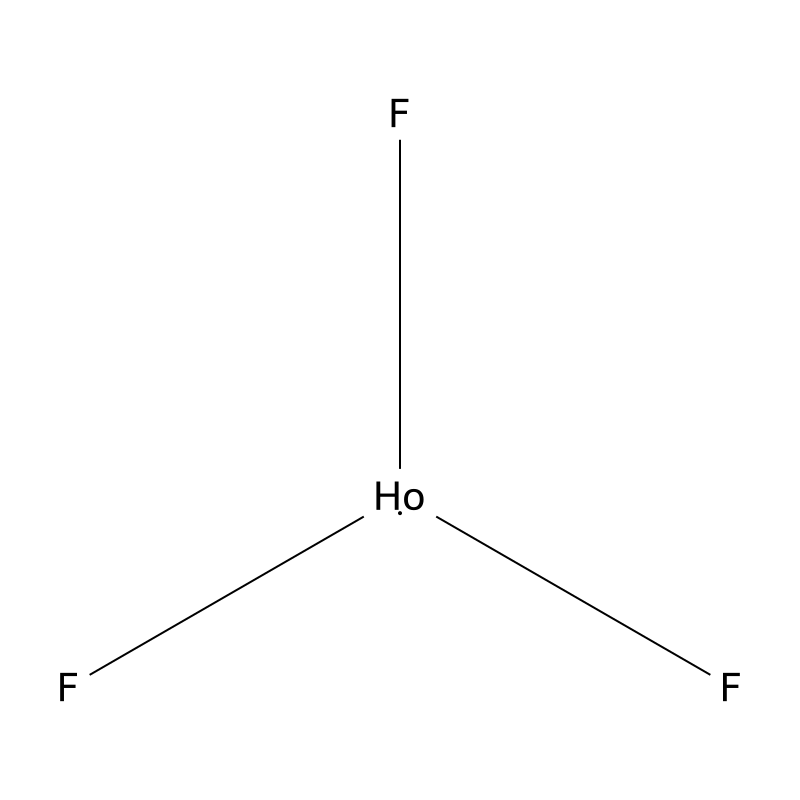

Holmium fluoride (HoF3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solid-State Batteries

One emerging area of research explores HoF3 as a potential material for solid-state batteries. The high conductivity of fluoride anions within HoF3 makes it promising for developing next-generation batteries with improved energy density and safety compared to traditional lithium-ion batteries [, , ].

Magnetic Resonance Imaging (MRI) Contrast Agents

HoF3 possesses a high magnetic moment due to the unique properties of the holmium atom. This makes it a potential candidate for developing MRI contrast agents, offering enhanced sensitivity and specificity in medical imaging applications [, ].

Precursor for Pure Holmium Metal

HoF3 serves as a valuable precursor for synthesizing pure holmium metal. By utilizing various techniques like thermal decomposition or reduction, researchers can obtain high-purity holmium essential for advanced materials research and development [, ].

Additional Research Areas

Beyond the aforementioned applications, HoF3 holds promise in other scientific research domains, including:

- Surface Science: Studying the surface properties of HoF3 can provide valuable insights into the behavior of lanthanide trifluorides and their interactions with other materials.

- Fluoride-Based Materials: HoF3 can contribute to the development of novel fluoride-based materials with unique optical, electronic, and magnetic properties.

Holmium fluoride, with the chemical formula Holmium(III) fluoride or HoF₃, is an inorganic compound characterized by its bright yellow solid appearance. It is classified as a rare earth metal fluoride and is primarily utilized in various industrial applications due to its unique properties. Holmium fluoride is insoluble in water and has a melting point of approximately 1143 °C and a boiling point around 2200 °C . The compound is notable for its applications in ceramics, glass, phosphors, and as a dopant in garnet lasers, making it valuable in fields such as optics and electronics .

Additionally, it can undergo hydrolysis under certain conditions, leading to the formation of holmium hydroxide:

These reactions highlight the compound's reactivity and its potential to form various derivatives that can be utilized in different chemical processes.

Holmium fluoride can be synthesized through several methods:

- Direct Fluorination: This method involves reacting holmium oxide with fluorine gas at elevated temperatures:

- Precipitation from Aqueous Solutions: Holmium salts can be precipitated from aqueous solutions containing fluoride ions:

These methods allow for the production of high-purity holmium fluoride suitable for various applications.

Holmium fluoride is unique due to its specific optical properties and its role as a dopant in laser technology. Its distinct characteristics make it particularly valuable for applications requiring precise control over light emission and absorption .

Holmium fluoride was first synthesized in the late 19th century, coinciding with advancements in fluorine chemistry. Early work by Henri Moissan, who isolated elemental fluorine in 1886, laid the groundwork for rare-earth fluoride research. The compound gained prominence in the mid-20th century due to its role in nuclear reactors as a neutron absorber. By the 1960s, studies on its crystal structure (orthorhombic β-YF₃ type, space group Pnma) and synthesis methods were established. Recent advances in high-pressure hydrothermal techniques have enabled the creation of novel phases, such as HoF(OH)₂, which exhibits a UCl₃-type trigonal structure.

Significance in Rare Earth Fluoride Research

HoF₃ is a model system for understanding lanthanide fluorides due to its:

- High magnetic saturation (highest among elements), making it critical for strong permanent magnets.

- Neutron absorption capacity, utilized in nuclear reactor control rods.

- Luminescent properties, enabling applications in up-conversion materials and lasers.

Comparative studies with isostructural YF₃ reveal that HoF₃ has a slightly smaller unit cell (a = 6.03 Å, b = 6.85 Å, c = 4.38 Å) and a 9-coordinate holmium center, distinguishing it from other rare-earth fluorides.

Current Research Landscape and Scientific Importance

Recent studies focus on:

- Pressure-induced phase transitions: HoF₃ undergoes structural changes at 5–12 GPa, transforming from orthorhombic to hexagonal phases with increased coordination numbers (9 → 11).

- Optical applications: Ho³⁺-doped fluoroindate glasses show promise for 3.9 μm fiber lasers, with energy-transfer upconversion efficiencies up to 78%.

- Computational modeling: First-principles calculations predict a bandgap of ~9 eV, aligning with empirical data.

Holmium fluoride adopts an orthorhombic crystal system with the space group Pnma (space group number 62) [1] [3]. The compound crystallizes as a yellowish powder that exhibits characteristic orthorhombic symmetry [1] [5]. The molecular formula is HoF3 with a molecular weight of 221.93 grams per mole [2] [5] [6]. The crystal structure demonstrates a density of 7.64 grams per cubic centimeter [3] [5] [6].

The orthorhombic structure of holmium fluoride is characterized by its specific lattice parameters and symmetry operations defined by the Pnma space group [1] [3]. This space group classification indicates that the structure possesses a primitive lattice with specific mirror planes and glide planes that define the crystallographic symmetry [1]. The compound exhibits a melting point of 1143 degrees Celsius and a boiling point exceeding 2200 degrees Celsius [5] [6] [9].

Table 1: Crystallographic Parameters of Holmium Fluoride

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | HoF3 | [1] [2] [5] |

| Molecular Weight | 221.93 g/mol | [2] [5] [6] |

| Crystal System | Orthorhombic | [1] [3] [6] |

| Space Group | Pnma (No. 62) | [1] [3] |

| Density | 7.64 g/cm³ | [3] [5] [6] |

| Melting Point | 1143°C | [5] [6] [9] |

| Boiling Point | >2200°C | [5] [6] [9] |

| Appearance | Yellowish powder/crystals | [1] [2] [5] |

Structural Relationship with β-YF3 Type Compounds

Holmium fluoride exhibits a direct structural correspondence with the β-yttrium fluoride type compounds [1] [8]. The orthorhombic structure of holmium fluoride corresponds specifically to the β-yttrium fluoride structure type, establishing it as an isostructural compound within this family [1] [8]. This structural relationship places holmium fluoride among a group of rare earth fluorides that share common crystallographic features and coordination environments [8] [32].

The β-yttrium fluoride type structure is characterized by specific coordination geometries and fluoride ion arrangements that are replicated in holmium fluoride [1] [8]. Research has demonstrated that both yttrium fluoride and holmium fluoride form a geochemical twin pair due to their equivalent electrostatic properties and similar ionic radius ratios [8] [32]. The structural similarity extends to the space group classification, with both compounds crystallizing in the Pnma space group [1] [8] [32].

Studies using periodic density functional theory have confirmed the isostructural nature of these compounds while revealing subtle differences in their surface properties and electronic structures [8] [32]. The β-yttrium fluoride type structure represents a fundamental structural motif that is adopted by several rare earth fluorides with similar ionic radii and charge-to-radius ratios [8] [32].

Pressure-Induced Structural Phase Transitions

Recent investigations have revealed that holmium fluoride undergoes significant structural phase transitions under high-pressure conditions [20] [24]. Experimental studies using in situ high-pressure photoluminescence techniques have identified two distinct structural phase transformations in holmium fluoride micro and nanocrystals [20] [24].

The first structural phase transition occurs at approximately 5 to 6 gigapascals of pressure, where holmium fluoride transforms from its ambient orthorhombic structure to a hexagonal structure [20] [24]. This transformation is accompanied by a significant change in the coordination environment of holmium atoms, with the coordination number increasing from 9 to 11 [20] [24]. The second phase transition occurs at approximately 12 gigapascals, resulting in further modifications to the hexagonal structure [20] [24].

First-principles calculations have provided detailed insights into the structural changes occurring during these pressure-induced transitions [20] [24]. The calculations confirm that the orthorhombic-to-hexagonal transformation represents a fundamental restructuring of the holmium fluoride lattice [20] [24]. High-pressure Raman spectroscopy studies on lattice modes have corroborated the existence of these two phase transitions through characteristic changes in vibrational frequencies [20] [24].

Table 2: Pressure-Induced Phase Transitions in Holmium Fluoride

| Transition | Pressure (GPa) | Structural Change | Coordination Change |

|---|---|---|---|

| First | 5-6 | Orthorhombic → Hexagonal | Ho: 9 → 11 |

| Second | 12 | Hexagonal modification | Further changes |

Surface Analysis and Relative Surface Stabilities

Comprehensive surface stability analysis of holmium fluoride has been conducted using two-dimensional surface models and periodic density functional theory calculations [8] [32]. The analysis considered all seven low-lying Miller indices surfaces with various stoichiometric and substoichiometric terminations [8] [32]. This extensive computational study examined up to 24 different terminations per compound to establish complete surface energy landscapes [8] [32].

The resulting Wulff plots for holmium fluoride consist of six surfaces with abundances ranging from 6 to 34 percent [8] [32]. The stoichiometric (010) surface emerges as the dominant termination in holmium fluoride, consistent with its structural stability and low surface energy [8] [32]. The surface analysis reveals that holmium fluoride exhibits subtle differences compared to its geochemical twin yttrium fluoride, despite their overall structural similarity [8] [32].

Surface energy calculations demonstrate that different Miller index planes exhibit varying stabilities depending on their atomic arrangements and coordination environments [8] [32]. The computational methodology employed advanced density functional theory with specific treatment of holmium's 4f electrons using the PBE+U approach with 4f-electrons excluded from the valence region [8] [32].

Table 3: Surface Stability Analysis Results for Holmium Fluoride

| Surface Parameter | Value | Description |

|---|---|---|

| Dominant Surface | (010) | Stoichiometric termination |

| Total Surfaces | 6 | Low-lying Miller indices |

| Abundance Range | 6-34% | Various surface orientations |

| Termination Types | 24 | Stoichiometric and substoichiometric |

Isostructural Comparisons with REF3 Compounds

Holmium fluoride belongs to a specific subset of rare earth fluorides that adopt the orthorhombic β-yttrium fluoride structure type [31] [33]. Within the lanthanide series, the structural preferences of rare earth fluorides correlate directly with the ionic radii of the constituent rare earth cations [31] [33]. Large lanthanide cations from lanthanum to samarium preferentially crystallize in hexagonal structures, while smaller cations favor orthorhombic arrangements [31] [33].

The orthorhombic β-yttrium fluoride type structure is specifically adopted by terbium fluoride, dysprosium fluoride, holmium fluoride, and erbium fluoride [31] [33] [14]. These compounds form continuous solid solutions between each other due to their identical crystal structures and similar ionic radii [14]. Components of the β-yttrium fluoride type demonstrate perfect isomorphism within this group [14].

Systematic studies of rare earth fluoride nanocrystals have revealed that the transition from hexagonal to orthorhombic structures occurs as the lanthanide contraction progresses through the series [31]. Holmium fluoride represents an intermediate position within this structural continuum, sharing structural features with both neighboring heavy lanthanide fluorides [31] [33].

Table 4: Structural Classification of Rare Earth Fluorides

| Structure Type | Representative Compounds | Ionic Size Range | Crystal System |

|---|---|---|---|

| Hexagonal LaF3-type | LaF3, CeF3, PrF3 | Large cations | Hexagonal |

| Orthorhombic β-YF3-type | TbF3, DyF3, HoF3, ErF3 | Medium cations | Orthorhombic |

| Mixed/Cubic variants | YF3, YbF3, LuF3 | Small cations | Variable |

The theoretical investigation of holmium fluoride electronic structure has been conducted using periodic density functional theory implemented in the Vienna Ab Initio Simulation Package (VASP) [1]. The computational approach adopted for holmium fluoride represents a sophisticated implementation of density functional theory with specialized corrections to account for the complex electronic structure of lanthanide compounds.

The primary computational framework employs the Perdew-Burke-Ernzerhof generalized gradient approximation with Hubbard-type corrections applied specifically to the holmium five-dimension orbitals [1]. This approach, denoted as PBE+U_d/3 eV/4f-in-core, treats the four-f electrons of holmium as core electrons while applying the Hubbard correction to the five-dimension orbitals that contribute significantly to the valence band structure.

The computational methodology utilizes projector augmented wave potentials with a plane wave basis set. The kinetic energy cutoff is set to 772.6 eV, based on the fluorine potential requirements, while the Brillouin zone sampling employs a 7×7×7 Monkhorst-Pack grid for bulk calculations [1]. The electronic structure calculations are performed with full spin polarization to account for the magnetic properties of holmium.

A critical aspect of the computational approach involves the decision regarding the treatment of holmium four-f electrons. Extensive benchmark calculations comparing four-f-in-core versus four-f-in-valence approaches demonstrated that the four-f-in-core treatment provides superior agreement with experimental crystal structures and predicted electronic properties [1]. The Hubbard correction parameter U_d = 3 eV applied to the holmium five-dimension orbitals was optimized to reproduce the experimental unit cell parameters with deviations of only 0.1-0.8%.

Band Gap and Electronic Band Structure

The electronic band structure of holmium fluoride reveals a charge transfer insulator with a fundamental band gap arising from transitions between fluorine two-p orbitals in the valence band and holmium five-dimension orbitals in the conduction band [1]. The calculated band gap values depend significantly on the computational method employed, as demonstrated by the comprehensive comparison of different approaches.

The PBE+U_d/3 eV/4f-in-core calculations predict a direct band gap of 7-8 eV, characterized by charge transfer from fluorine two-p to holmium five-dimension orbitals [1]. This band gap represents a direct transition at the Γ point of the Brillouin zone, consistent with the highly ionic nature of the holmium-fluoride bonding.

Hybrid density functional calculations using HSE06 with four-f-in-core treatment yield significantly larger band gaps of approximately 11 eV. This enhancement results from the inclusion of exact exchange in the hybrid functional, which better describes the electronic correlation effects in wide-gap insulators [1]. The HSE06 approach provides a more accurate description of the conduction band position by reducing the self-interaction error inherent in local and semi-local density functionals.

An empirical model based on systematic studies of other lanthanide compounds predicts a band gap of approximately 9 eV for holmium fluoride [1]. This empirical estimate provides an independent validation of the theoretical calculations and suggests that the actual band gap lies between the PBE+U and HSE06 values.

The valence band structure is dominated by fluorine two-p orbitals with some hybridization with holmium five-dimension orbitals. The valence band exhibits a width of approximately 6 eV, consistent with the strong ionic character of the holmium-fluoride bonds [1]. The conduction band is primarily composed of holmium five-dimension orbitals, with the lowest conduction band states showing significant dispersion characteristic of transition metal d-band behavior.

The electronic density of states reveals a clear separation between occupied and unoccupied states, confirming the insulating nature of holmium fluoride. The projected density of states demonstrates that the band gap represents a genuine charge transfer transition between chemically distinct orbitals, rather than a Mott-Hubbard gap within the same atomic species [1].

Density Functional Theory Studies with Hubbard Corrections

The application of Hubbard corrections to holmium fluoride represents a crucial advancement in the theoretical treatment of lanthanide compounds. The implementation of the Dudarev formalism for the Hubbard correction specifically targets the holmium five-dimension orbitals, which exhibit partial occupancy and strong correlation effects [1].

The optimization of Hubbard parameters was conducted through systematic variation of the Ud parameter from 1 to 10 eV. The optimal value of Ud = 3 eV was determined based on agreement with experimental structural parameters and predicted electronic properties. This parameter choice results in unit cell parameters that deviate by less than 1% from experimental values, demonstrating the accuracy of the approach [1].

The electronic structure implications of the Hubbard correction are substantial. Without the U correction, standard PBE calculations would significantly underestimate the band gap and fail to properly describe the charge transfer nature of the electronic transitions. The Hubbard correction effectively increases the energy separation between occupied and unoccupied holmium five-dimension orbitals, leading to more accurate band gap predictions [1].

Comparison with alternative approaches reveals the superiority of the four-f-in-core method with Hubbard corrections. Treatment of four-f electrons as valence electrons leads to several problems: incorrect prediction of metallic behavior, unrealistic ferromagnetic ordering, and poor agreement with experimental structural parameters [1]. The four-f-in-core approach avoids these issues by treating the localized four-f electrons as part of the atomic core.

The Bader charge analysis provides insight into the electronic structure modifications induced by the Hubbard correction. The calculated charges of +2.3 e for holmium and -0.8 e for fluorine are consistent across different computational approaches, indicating that the Hubbard correction primarily affects the orbital energies rather than the charge distribution [1].

The magnetic properties predicted by the Hubbard-corrected calculations are physically reasonable, avoiding the spurious ferromagnetic ordering that occurs with four-f-in-valence treatments. The experimental antiferromagnetic ordering below 0.53 K is consistent with the calculated electronic structure, which shows no magnetic moments in the ground state configuration [1].

Ab Initio Surface Analysis and Stability Calculations

The comprehensive surface stability analysis of holmium fluoride represents the first systematic study of surface properties for any compound in the β-yttrium fluoride structure family. The investigation encompasses all seven low-lying Miller indices surfaces with both stoichiometric and substoichiometric terminations [1].

The computational methodology for surface calculations employs symmetric slab models with vacuum separations of 25 Å to prevent spurious interactions between periodic images. The surface energies are calculated using the slab-derived approach to avoid convergence issues associated with the Hubbard correction and magnetic moment calculations [1].

Surface energy calculations reveal significant variations among different Miller indices and terminations. The most stable surface is the stoichiometric (010) termination with a surface energy of 0.47 J/m², which accounts for 34% of the total surface area in the equilibrium crystal shape. The surface energy hierarchy follows the order: (010) < (100) < (001) ≈ (011) ≈ (101) < (111) < (110) [1].

The Wulff construction analysis predicts that the equilibrium crystal shape consists of six distinct surfaces with abundances ranging from 6% to 34%. Notably, the (110) surface is so energetically unfavorable that it does not appear in the equilibrium morphology. The average surface energy of 0.59 J/m² is lower than that of the isostructural yttrium fluoride, suggesting easier surface formation for holmium fluoride [1].

Surface coordination analysis reveals that the stability of different terminations correlates with the coordination numbers of surface metal atoms. Terminations with lower coordination numbers typically exhibit higher surface energies due to reduced bonding stabilization. The most stable terminations maintain coordination numbers close to the bulk values of 8-9 [1].

The substoichiometric surface analysis identifies several terminations with fluorine deficiencies that remain competitive in stability. The (101) and (111) surfaces with single fluorine deficiencies per surface unit cell constitute approximately 21% of the total surface area, indicating significant availability of fluorine-deficient sites for potential chemical reactions [1].

Electronic Energy Contributions to Formation Enthalpies

The formation enthalpy calculations for holmium fluoride provide crucial thermodynamic information about the compound stability. The electronic contribution to the formation enthalpy, calculated from the reaction 2Ho(s) + 3F₂(g) → 2HoF₃(s), yields a value of -1587.3 kJ/mol [1].

Comparison with yttrium fluoride reveals remarkable similarity in formation enthalpies, with yttrium fluoride showing an electronic contribution of -1591.1 kJ/mol. The small difference of only 3.8 kJ/mol (0.2%) between these geochemical twins confirms their nearly identical thermodynamic stability [1].

The electronic energy analysis demonstrates that both compounds are equally strongly bound based on electronic energies alone. This finding supports the geochemical twin behavior observed in natural systems, where yttrium and holmium exhibit nearly identical chemical behavior due to their similar charge-to-radius ratios [1].

Surface energy contributions to formation processes reveal interesting differences between the compounds. While bulk formation enthalpies are nearly identical, the average surface energy of holmium fluoride (0.59 J/m²) is approximately 16% lower than that of yttrium fluoride (0.70 J/m²). This difference suggests that holmium fluoride may have a lower thermodynamic barrier for crystal nucleation and surface formation [1].

The implications for crystal growth are significant. The lower average surface energy of holmium fluoride suggests that surface formation processes, including crystal nucleation and growth, may be thermodynamically more favorable compared to yttrium fluoride. This could contribute to the observed differences in crystal morphologies and growth rates between these compounds [1].

Electronic structure effects on formation energies can be understood through the orbital contributions to bonding. The similar formation enthalpies reflect the comparable nature of the chemical bonding in both compounds, dominated by ionic interactions between trivalent metal cations and fluoride anions. The slight difference in favor of yttrium fluoride may result from subtle differences in orbital overlap and crystal field effects [1].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (86.36%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (86.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (86.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant